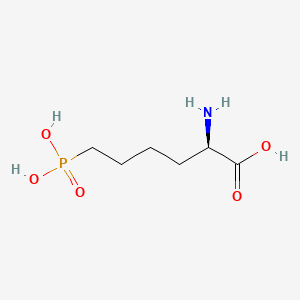
Sodium 5-(phenylazo)salicylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 5-(phenylazo)salicylate is an organic compound that belongs to the class of azo compounds. It is characterized by the presence of an azo group (-N=N-) attached to a salicylate moiety. This compound is known for its vibrant color and is often used in dyeing processes. It also has applications in various scientific research fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-(phenylazo)salicylate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of aniline to form a diazonium salt. This is achieved by reacting aniline with sodium nitrite in the presence of hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with salicylic acid under alkaline conditions to form this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound is optimized for large-scale production. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The reaction mixture is continuously stirred and maintained at a controlled temperature to ensure complete conversion of reactants to the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 5-(phenylazo)salicylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst like palladium on carbon are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed:
Oxidation: Products can include quinones or other oxidized aromatic compounds.
Reduction: The major products are typically aromatic amines.
Substitution: Depending on the substituent introduced, various substituted aromatic compounds can be formed.
Wissenschaftliche Forschungsanwendungen
Sodium 5-(phenylazo)salicylate has a wide range of applications in scientific research:
Chemistry: It is used as a dye in analytical chemistry for the detection and quantification of various ions and compounds.
Biology: The compound is used in staining techniques to visualize biological specimens under a microscope.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of Sodium 5-(phenylazo)salicylate involves its interaction with specific molecular targets. The azo group in the compound can undergo reduction to form aromatic amines, which can then interact with enzymes and proteins in biological systems. This interaction can inhibit the activity of certain enzymes, leading to anti-inflammatory and other therapeutic effects. The compound is also known to interact with cellular pathways involved in oxidative stress and inflammation .
Vergleich Mit ähnlichen Verbindungen
Phenyl salicylate: Known for its use in sunscreens and as an antiseptic.
5-Aminosalicylic acid: Used in the treatment of inflammatory bowel diseases.
Sulfasalazine: A drug used to treat rheumatoid arthritis and ulcerative colitis.
Uniqueness: Sodium 5-(phenylazo)salicylate is unique due to its azo group, which imparts distinct chemical and physical properties. Unlike phenyl salicylate, which is primarily used for its antiseptic properties, this compound is valued for its vibrant color and its applications in dyeing and staining. Compared to 5-aminosalicylic acid and sulfasalazine, it has a broader range of applications in both industrial and research settings .
Eigenschaften
CAS-Nummer |
10143-07-4 |
|---|---|
Molekularformel |
C13H9N2NaO3 |
Molekulargewicht |
264.21 g/mol |
IUPAC-Name |
sodium;2-hydroxy-5-phenyldiazenylbenzoate |
InChI |
InChI=1S/C13H10N2O3.Na/c16-12-7-6-10(8-11(12)13(17)18)15-14-9-4-2-1-3-5-9;/h1-8,16H,(H,17,18);/q;+1/p-1 |
InChI-Schlüssel |
BQKLAUJORLAFTN-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)C(=O)O.[Na] |
Kanonische SMILES |
C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









